molecular formula C13H17FN2O B1528763 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one CAS No. 1404976-28-8

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

Katalognummer: B1528763
CAS-Nummer: 1404976-28-8
Molekulargewicht: 236.28 g/mol
InChI-Schlüssel: LTCIPWRLCAOSSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Primary Chemical Registration Data

The compound 3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one possesses well-established chemical registration identifiers that facilitate its recognition and cataloging within scientific databases. The Chemical Abstracts Service registry number 1404976-28-8 serves as the primary identification code for this molecular entity. The compound is additionally cataloged under the Molecular Design Limited number MFCD19590615, providing supplementary database cross-referencing capabilities.

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-amino-1-[1-(4-fluorophenyl)ethyl]-2-piperidinone, reflecting its structural components and functional group positioning. This nomenclature system provides precise identification of the molecular architecture, indicating the presence of an amino group at position 3, a fluorophenylethyl substituent at position 1, and a ketone functionality at position 2 of the piperidine ring system.

Molecular Formula and Weight Specifications

The molecular composition of 3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one is represented by the molecular formula C₁₃H₁₇FN₂O, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The calculated molecular weight is precisely determined as 236.29 daltons, with some sources reporting slight variations to 236.28 grams per mole due to different computational methods and precision levels.

The elemental composition analysis reveals the compound's relatively moderate molecular size, positioning it within the small to medium-sized organic molecule category. The presence of fluorine contributes to the compound's unique physicochemical properties, while the nitrogen-containing heterocyclic structure provides potential sites for biological interaction and chemical reactivity.

Eigenschaften

IUPAC Name

3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCIPWRLCAOSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various applications in medicinal chemistry, particularly in the fields of enzyme inhibition and receptor binding.

The molecular formula of 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one is C11H13FN2OC_{11}H_{13}FN_{2}O, with a molecular weight of 208.24 g/mol. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one under specific catalytic conditions, often using solvents like ethanol or methanol to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest significant interactions with dopamine and serotonin transporters, which are critical in neuropharmacology .

Enzyme Inhibition

Research indicates that 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one exhibits potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to target enzymes, which could lead to therapeutic applications in treating conditions associated with enzyme dysregulation.

Receptor Binding

This compound has been evaluated for its binding affinities to various receptors, including the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for understanding its potential role in neuropsychiatric disorders and drug addiction therapies .

Study on Antidepressant Effects

A study explored the effects of similar piperidine derivatives on DAT and SERT. The findings suggested that modifications in the chemical structure significantly influenced binding affinities, which could be leveraged to design new antidepressant medications .

Antimicrobial Activity

While primarily focused on neuropharmacological applications, there is emerging evidence that compounds similar to 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one exhibit antimicrobial properties. For instance, derivatives with similar piperidine structures have shown activity against various bacterial strains, indicating a broader spectrum of biological activity that warrants further exploration .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityBinding Affinity
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-oneStructureEnzyme inhibition, receptor bindingDAT: 9.4 nM, SERT: 62
3-Amino-1-(4-chlorophenyl)piperidin-2-one-Similar activitiesTBD
3-Amino-1-(4-bromophenyl)piperidin-2-one-Similar activitiesTBD

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one, exhibit potential anticancer properties. For instance, research demonstrated that certain piperidine derivatives showed cytotoxic effects against hypopharyngeal tumor cells, surpassing the efficacy of standard treatments like bleomycin. The three-dimensional structure of these compounds enhances their interaction with protein binding sites, contributing to their biological activity .

Neuropharmacology
The compound has been explored for its neuropharmacological effects. It has shown promise as a potential therapeutic agent for conditions like Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition is crucial for enhancing cholinergic neurotransmission in the brain, which is often impaired in neurodegenerative diseases .

Neuroscience Applications

Dopamine Transporter Affinity
Research into analogs of 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one has revealed significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions are critical for developing therapies aimed at treating cocaine addiction and other substance use disorders. Modifications in the compound's structure have been shown to alter its affinity for these transporters, indicating the importance of molecular design in drug development .

Pain Management
The compound's structural features suggest potential applications in pain management therapies. Analogous compounds have been developed that target opioid receptors, providing dual action as μ-opioid receptor agonists and σ1 receptor antagonists. This dual mechanism may enhance analgesic effects while minimizing side effects commonly associated with opioid medications .

Biochemical Research

Biocides and Antiviral Agents
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one derivatives have also been investigated for their antimicrobial properties. Certain piperidine-based compounds have demonstrated efficacy against fungal strains and viruses like SARS-CoV-2 by inhibiting key viral proteases. This highlights the compound's versatility beyond traditional medicinal applications .

Data Table: Summary of Applications

Application Area Details References
Anticancer ActivityCytotoxicity against hypopharyngeal tumor cells; superior to bleomycin
NeuropharmacologyInhibits acetylcholinesterase; potential Alzheimer's therapy
Dopamine TransporterSignificant binding affinities for DAT and SERT; implications for addiction treatments
Pain ManagementDual action on μ-opioid and σ1 receptors; enhanced analgesic properties
Antimicrobial PropertiesEfficacy against fungi and viruses; potential antiviral applications

Case Study 1: Anticancer Research

A study investigated various piperidine derivatives for their anticancer properties using FaDu hypopharyngeal tumor models. The results indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers synthesized several analogs of 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one to evaluate their binding affinities at DAT and SERT. The findings revealed that minor structural changes significantly impacted binding affinity, suggesting pathways for developing new treatments for cocaine dependence.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Melting Point (°C) Notable Properties/Applications References
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C₁₃H₁₇FN₂O 236.29 Piperidin-2-one 4-Fluorophenyl ethyl, amino N/A Predicted pKa: 8.69; Density: 1.173
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.21 Pyrrolidin-2-one 3-Fluorophenyl, amino N/A Hazardous (requires safety protocols)
3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile C₂₁H₁₅FN₂O₂ 346.36 Benzo[f]chromene 4-Fluorophenyl, methoxy, carbonitrile 533–534 Antiproliferative potential; planar fused-ring system
Pyrazolo[1,2-b]phthalazinediones (e.g., Compound 6d) C₂₉H₂₀BrN₇O₃ 616.37 Pyrazolo-phthalazine 4-Bromophenyl, triazole, nitro 237–239 Antiproliferative effects
1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one C₂₆H₂₇FN₄O₂ 446.52 Piperidin-2-one 4-Fluorophenyl ethyl, methoxy, imidazole N/A Gamma-secretase inhibitor

Key Observations:

Structural Diversity: The target compound’s piperidin-2-one core differentiates it from pyrrolidin-2-one (smaller 5-membered ring, lower molar mass) and benzo[f]chromene (fused aromatic system) .

Physicochemical Properties :

  • The target’s moderate molar mass (236.29 g/mol) and lipophilic fluorophenyl group suggest favorable drug-likeness compared to bulkier analogs like pyrazolo-phthalazinediones (616.37 g/mol) .
  • Melting points are unreported for the target but range widely among analogs (e.g., 218–239°C for pyrazolo-phthalazinediones vs. 533–534°C for the chromene derivative) .

The gamma-secretase inhibitor () shares a piperidin-2-one core but includes additional functional groups (methoxy, imidazole) for target engagement .

Research Implications and Limitations

  • Synthesis : The target compound’s synthesis route remains unspecified, unlike chromene derivatives (e.g., condensation with piperidine) or benzimidazolones (ammonia-mediated substitution) .
  • Crystallography : The chromene analog exhibits planar fused-ring systems and hydrogen-bonded supramolecular tapes, influencing solubility and stability . Similar analyses for the target compound are lacking.
  • Biological Data : Evidence gaps preclude direct pharmacological comparisons. Further studies on the target’s kinase inhibition or CNS activity (suggested by structural analogs) are warranted.

Vorbereitungsmethoden

Multi-step Synthesis via Piperidinedione Intermediate (Patent CN104402800A)

A notable preparation method involves the synthesis of a related piperidine derivative with a 4-fluorophenyl group, which can be adapted for 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one:

  • Step 1: Condensation of p-fluorobenzaldehyde with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate.
  • Step 2: Reaction of 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate under sodium ethoxide catalysis to generate a cyclic piperidinedione intermediate.
  • Step 3: Reduction and ring closure using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran to yield the substituted piperidine derivative.

This method emphasizes:

  • Use of mild temperatures (20–25 °C) during condensation.
  • Controlled molar ratios (e.g., 1:1.3–1.4 for p-fluorobenzaldehyde to phosphonoacetate).
  • Purification by crystallization and solvent extraction.

The process yields high purity and quality piperidine derivatives with good energy efficiency and cost-effectiveness.

Step Reaction Components Conditions Outcome
1 p-Fluorobenzaldehyde + triethyl phosphonoacetate 20–25 °C, 13 h, KOH catalyst 4-Fluoroethyl cinnamate
2 4-Fluoroethyl cinnamate + N-methylaminocarbonylethyl acetate -15 to 5 °C, 13 h, NaOEt catalyst Piperidinedione intermediate
3 Piperidinedione + KBH4 + BF3·OEt2 in THF Room temp, reduction Substituted piperidine product

Alkylation and Saponification Route (Research Article, PMC6271681)

Another synthetic approach involves:

  • Starting from isobutyl 1-(4-fluorophenyl)-3-alkyl-2-oxopiperidine-3-carboxylates.
  • Deprotonation of the piperidinone ester with sodium hydride at 0 °C.
  • Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide).
  • Followed by saponification with lithium hydroxide to yield the corresponding carboxylic acids.
  • Subsequent functional group transformations can introduce the amino group at position 3.

This method allows for the introduction of various alkyl groups at the 3-position and is useful for generating derivatives with tailored properties.

Step Reaction Components Conditions Outcome
1 Piperidinone ester + NaH 0 °C, dry THF Deprotonated intermediate
2 Addition of alkyl halide 0 °C, 5 h Alkylated piperidinone ester
3 Saponification with LiOH Room temp Carboxylic acid derivatives

Comparative Analysis of Preparation Methods

Aspect Piperidinedione Route (Patent) Alkylation/Saponification Route (PMC Article) Solvent-Free Friedländer Method (Related)
Starting Materials p-Fluorobenzaldehyde, phosphonoacetate Piperidinone esters, alkyl halides Aromatic amines, diketones
Reaction Conditions Mild temp, 13 h, catalytic base Low temp (0 °C), inert atmosphere 90 °C, solvent-free, acid catalyst
Functional Group Introduction Amino group introduced via ring closure/reduction Alkyl groups introduced by alkylation Not directly applicable to piperidinones
Purification Crystallization, solvent extraction Column chromatography Recrystallization
Yield and Purity High purity, good yield Good yields (e.g., 92% bromination step) Efficient, environmentally friendly

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives (e.g., 4-fluorophenylacetone) and piperidin-2-one precursors under acidic or catalytic conditions. Key steps include:

  • Nucleophilic substitution : Introduction of the 4-fluorophenyl ethyl group via alkylation.
  • Amination : Selective introduction of the amino group at the 3-position using ammonia or protected amine reagents.
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and byproduct formation. For analogs like 1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one, yields range from 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl ethyl group at N1 and amino group at C3). For example, the 4-fluorophenyl proton signals appear as doublets near δ 7.2–7.4 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 251.15 for C13_{13}H16_{16}FN2_2O).
  • X-ray crystallography : Resolve crystal packing and stereochemistry using programs like SHELXL for small-molecule refinement .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Answer :

  • LogP : Estimated ~1.8 (moderate lipophilicity) due to the fluorophenyl group and piperidinone ring.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for dissolution in biological assays.
  • Stability : Susceptible to hydrolysis at the piperidin-2-one lactam ring under strongly acidic/basic conditions. Store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How does the stereochemistry of the 1-(4-fluorophenyl)ethyl group affect biological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) can isolate (R)- and (S)-isomers. Comparative studies on analogs like (S)-1,3-dimethyl-4-piperidone show that stereochemistry influences receptor binding affinities by ~10-fold. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and test in vitro activity (e.g., enzyme inhibition assays) .

Q. What computational strategies predict interactions between this compound and CNS targets (e.g., serotonin receptors)?

  • Answer :

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT2A_{2A} PDB ID: 6A93) to identify binding poses.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR models : Corolate substituent electronic parameters (Hammett σ) with activity data from analogs like 3-amino-1-(2-methylphenyl)piperidin-2-one .

Q. How can researchers resolve contradictions in reported biological activity data for piperidin-2-one derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and EPA DSSTox, focusing on assay conditions (e.g., cell lines, IC50_{50} protocols).
  • Counter-screening : Test against off-target receptors (e.g., dopamine D2_2) to rule out nonspecific effects.
  • Structural analogs : Synthesize and test derivatives with modified substituents (e.g., 3-hydroxy vs. 3-amino) to isolate pharmacophore contributions .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Answer :

  • Key issues : Low yields in amination steps (<50%) and purification bottlenecks.
  • Solutions :
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.